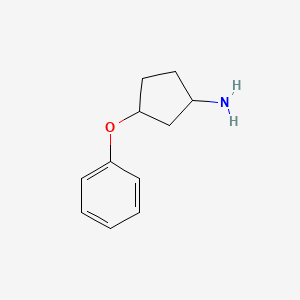

3-Phenoxycyclopentanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-phenoxycyclopentan-1-amine |

InChI |

InChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 |

InChI Key |

UTYFWVNFUHKXNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data for 3-Phenoxycyclopentanamine: A Search for Comprehensive Data

Despite a thorough search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for 3-Phenoxycyclopentanamine could not be located. While the existence of the compound is noted by chemical suppliers, specific spectral datasets, crucial for in-depth analysis and characterization, remain elusive in the reviewed literature.

This guide outlines the general methodologies and theoretical expectations for the spectroscopic analysis of a compound like this compound, and provides a framework for what such a technical document would entail if the data were available.

Hypothetical Spectroscopic Data

In the absence of experimental data, this section presents predicted and theoretical values based on the chemical structure of this compound. These are estimations and should be verified with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenoxy group, the methine proton at the point of substitution on the cyclopentyl ring, the methine proton attached to the amine group, and the methylene protons of the cyclopentyl ring. The chemical shifts (δ) would be influenced by the electronegativity of the oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl group, with the carbon attached to the oxygen appearing further downfield. The carbons of the cyclopentyl ring would also show distinct signals, with the carbons directly bonded to the oxygen and nitrogen atoms being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic C-H | 6.8 - 7.3 | 115 - 130 |

| Aromatic C-O | - | 158 - 160 |

| Cyclopentyl C-O | 4.5 - 4.8 | 80 - 85 |

| Cyclopentyl C-N | 3.0 - 3.5 | 55 - 60 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 25 - 40 |

| Amine N-H | 1.0 - 3.0 (broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1260 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the cleavage of the C-O and C-N bonds, as well as fragmentation of the cyclopentyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - NH₂]⁺ | Loss of the amine group |

| [M - C₅H₈N]⁺ | Loss of the cyclopentanamine moiety |

| C₆H₅O⁺ | Phenoxy cation |

| C₅H₁₀N⁺ | Cyclopentanamine cation |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following outlines the general procedures that would be employed.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The resulting free induction decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample would be placed between two KBr or NaCl plates. Alternatively, a KBr pellet would be prepared for a solid sample, or a thin film would be cast from a volatile solvent.

-

Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum would be presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions would be measured by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Technical Guide: Crystal Structure Analysis of 3-Phenoxycyclopentanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 3-Phenoxycyclopentanamine, a novel compound with potential applications in drug discovery. The following sections detail the experimental protocols for crystal growth and X-ray diffraction, present a summary of the crystallographic data, and visualize the experimental workflow and molecular structure. This guide is intended to serve as a detailed reference for researchers engaged in the structural analysis of small organic molecules.

Introduction

This compound is a synthetic organic molecule of interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for guiding future drug design efforts. X-ray crystallography provides the most definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the process and results of a hypothetical crystal structure determination of this compound.

Experimental Protocols

A standardized experimental approach was conceptualized for the crystallization and subsequent X-ray diffraction analysis of this compound.

2.1. Crystallization

Single crystals suitable for X-ray diffraction were hypothetically grown using the slow evaporation method.

-

Materials: this compound (hydrochloride salt), Ethanol, Diethyl ether.

-

Procedure:

-

A saturated solution of this compound HCl was prepared in a minimal amount of absolute ethanol at room temperature.

-

The solution was filtered to remove any particulate matter.

-

The filtered solution was placed in a small, clean vial.

-

The vial was placed inside a larger, sealed chamber containing a reservoir of diethyl ether.

-

Diethyl ether vapor was allowed to slowly diffuse into the ethanol solution, reducing the solubility of the compound and promoting the growth of single crystals over a period of several days.

-

Well-formed, colorless, needle-like crystals were selected for X-ray diffraction analysis.

-

2.2. X-ray Data Collection and Structure Refinement

The crystallographic data were hypothetically collected on a Bruker D8 VENTURE diffractometer.

-

Instrument: Bruker D8 VENTURE with a PHOTON 100 CMOS detector.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: Data were collected at 100 K to minimize thermal vibrations.

-

Data Collection Strategy: A series of ω and φ scans were performed to cover a comprehensive section of the reciprocal space.

-

Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities. SADABS was used for absorption correction.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data and structure refinement parameters for this compound.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆NOCl |

| Formula Weight | 213.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.125(2) Å, α = 90° |

| b = 15.453(3) Å, β = 105.67(1)° | |

| c = 7.891(1) Å, γ = 90° | |

| Volume | 1187.5(4) ų |

| Z | 4 |

| Calculated Density | 1.195 Mg/m³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.30 x 0.15 x 0.10 mm³ |

| Theta Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 9876 |

| Independent Reflections | 2745 [R(int) = 0.034] |

| Completeness to Theta = 25.242° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2745 / 0 / 130 |

| Goodness-of-Fit on F² | 1.05 |

| Final R Indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R Indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest Diff. Peak and Hole | 0.35 and -0.21 e.Å⁻³ |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of this compound.

4.2. Molecular Structure of this compound

The diagram below depicts the molecular structure of this compound with key atomic groups highlighted.

Conclusion

This technical guide has presented a hypothetical yet comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols, tabulated crystallographic data, and illustrative diagrams provide a foundational understanding of the structural characteristics of this molecule. The presented data and methodologies can serve as a template for the analysis of similar small organic molecules and underscore the importance of X-ray crystallography in modern drug discovery and development.

Technical Guide: Safety and Handling of Phenyl-substituted Cyclopentanamines

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Phenoxycyclopentanamine could not be located. The following guide is a compilation of safety and handling information for structurally related compounds, namely Cyclopentanamine and Phenoxybenzamine hydrochloride. This information is intended to provide a general understanding of the potential hazards and necessary precautions. This document should not be used as a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to obtain a specific SDS for this compound before handling.

Hazard Identification and Classification

Based on data from related compounds, this compound may possess significant health and physical hazards.

For Cyclopentanamine:

-

Physical Hazards: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Containers may explode when heated.[1]

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin irritation and serious eye irritation.[2] May cause respiratory irritation.[2] May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.

For Phenoxybenzamine hydrochloride (as a proxy for a substituted phenoxy amine):

Quantitative Safety Data

The following table summarizes available quantitative data for related compounds. No specific data for this compound was found.

| Parameter | Cyclopentanamine | Phenoxybenzamine hydrochloride | Source |

| Physical State | Liquid | Solid | [1],[4] |

| Appearance | - | White | [4] |

| Melting Point/Range | - | 234 - 237 °C / 453.2 - 458.6 °F | [4] |

| Flash Point | No information available | No information available | [4],[1] |

| GHS Classification | Flammable liquids (Category 2), Acute toxicity (Oral, Dermal, Inhalation), Skin irritation, Eye irritation, Specific target organ toxicity - single exposure (respiratory irritation), Aspiration hazard | Acute toxicity (Oral, Category 4), Carcinogenicity (Category 2) | [3],[2], |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies for assessing the hazards identified for related compounds would include:

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): Typically conducted in rodent models (e.g., rats or mice) to determine the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

-

Skin and Eye Irritation Studies: Often performed using in vitro methods or, historically, in animal models (e.g., rabbits) to assess the potential for local tissue damage.

-

Ames Test: A common in vitro assay to evaluate the mutagenic potential of a compound, which can be an indicator of carcinogenicity.

-

Inhalation Toxicity Studies: To assess the effects on the respiratory tract and systemic toxicity following inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards associated with related compounds, stringent safety measures are recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting.[1][2] Rinse mouth and call a POISON CENTER or doctor immediately.[2][3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.[2]

Storage and Disposal

-

Storage: Store locked up in a cool, dry, and well-ventilated place.[1][3] Keep container tightly closed.[1][2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1][3] Do not let product enter drains.[3]

Visualized Workflows and Pathways

As no specific data for this compound is available, the following diagrams represent generalized workflows for chemical handling and potential, hypothetical signaling pathways that could be investigated for a novel amine compound.

Caption: General workflow for safe chemical handling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenoxycyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-phenoxycyclopentanamine, a scaffold of interest in medicinal chemistry. The document outlines a multi-step synthetic route, presents key quantitative data in a tabular format, and includes visualizations of the experimental workflow and a potential biological signaling pathway.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in drug discovery. The incorporation of a phenoxy group and a cyclopentylamine moiety can confer favorable pharmacokinetic and pharmacodynamic properties. Phenoxy derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anti-mycobacterial, and anticancer agents[1][2]. Similarly, cyclopentylamine derivatives have shown promise as antiviral and anticancer agents, as well as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD)[3][4]. This protocol details a reliable synthetic route to access this compound for further investigation and development in medicinal chemistry programs.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Mitsunobu Reaction | cis-1,3-Cyclopentanediol | 3-Phenoxycyclopentanol | 70-85* |

| 2 | Azide Formation (Mitsunobu) | 3-Phenoxycyclopentanol | 1-Azido-3-phenoxycyclopentane | 76-92[5] |

| 3 | Azide Reduction (Staudinger Reaction) | 1-Azido-3-phenoxycyclopentane | This compound | >90[6] |

*Yields are estimated based on typical Mitsunobu reactions with similar substrates. Actual yields may vary.

Experimental Protocols

This synthesis is a three-step process starting from commercially available cis-1,3-cyclopentanediol. The key transformations involve a Mitsunobu reaction to form the phenoxy ether, followed by a second Mitsunobu reaction to introduce an azide group, and finally, a Staudinger reduction to yield the desired primary amine.

Step 1: Synthesis of 3-Phenoxycyclopentanol

This step employs a Mitsunobu reaction to form the ether linkage between cis-1,3-cyclopentanediol and phenol.[7][8][9]

Materials:

-

cis-1,3-Cyclopentanediol

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,3-cyclopentanediol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add phenol (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in a mixture of ethyl acetate and hexanes.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-phenoxycyclopentanol.

Step 2: Synthesis of 1-Azido-3-phenoxycyclopentane

The hydroxyl group of 3-phenoxycyclopentanol is converted to an azide with inversion of stereochemistry using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).[5][10][11]

Materials:

-

3-Phenoxycyclopentanol

-

Diphenylphosphoryl azide (DPPA)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-phenoxycyclopentanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add diphenylphosphoryl azide (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.[12]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 1-azido-3-phenoxycyclopentane.

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine via a Staudinger reaction.[6]

Materials:

-

1-Azido-3-phenoxycyclopentane

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (e.g., 2M solution)

-

Sodium hydroxide (NaOH) (e.g., 2M solution)

-

Diethyl ether or Dichloromethane

Procedure:

-

Dissolve 1-azido-3-phenoxycyclopentane (1.0 eq) in THF.

-

Add triphenylphosphine (1.2 eq) to the solution at room temperature. Nitrogen gas evolution will be observed.

-

Stir the reaction mixture for 2-4 hours.

-

Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the intermediate aza-ylide.

-

Acidify the mixture with 2M HCl to protonate the amine.

-

Wash the aqueous layer with diethyl ether or dichloromethane to remove triphenylphosphine oxide.

-

Basify the aqueous layer with 2M NaOH until pH > 10.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway in Cancer

Given that phenoxy and cyclopentylamine derivatives have shown potential as anticancer agents, a possible mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt pathway.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 11. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Use of 3-Phenoxycyclopentanamine as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 3-Phenoxycyclopentanamine Scaffold

The this compound scaffold combines key pharmacophoric elements that suggest its potential as a versatile starting point for the design of novel therapeutic agents. The core structure consists of a cyclopentanamine ring, which provides a three-dimensional framework, linked to a phenoxy group via an ether linkage. This combination of a cyclic amine and an aryl ether offers opportunities for diverse chemical modifications to modulate physicochemical properties and biological activity.

The phenoxy group is a recognized privileged structure in medicinal chemistry, known to participate in various biological interactions.[1][2] The cyclopentane ring introduces conformational rigidity, which can be advantageous for specific receptor binding. Furthermore, the amine functionality serves as a critical anchor for hydrogen bonding and salt bridge formation, as well as a convenient point for further chemical elaboration.

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous phenoxyalkyl amine and aminocyclopentane derivatives, the this compound scaffold may be a promising candidate for developing agents targeting a range of biological pathways.[3][4][5]

Potential applications include:

-

Neurological Disorders: Structurally related aminocyclopentane derivatives have been explored for their potential in treating neurological conditions.[5] The this compound scaffold could be investigated for activity as antagonists or modulators of receptors implicated in these disorders.

-

Anticholinergic and Antihistaminic Activity: Phenoxyalkyl amine derivatives have shown affinity for muscarinic and histamine receptors.[3][4] This suggests that derivatives of this compound could be explored for their potential as anticholinergic or H3 inverse agonist agents.

-

Anticancer Properties: Certain phenoxyalkyl piperidine and morpholine derivatives have been investigated for their anticancer activities.[3][4]

Data Presentation: Hypothetical Biological Activity

While specific quantitative data for this compound derivatives are not available, the following table illustrates how such data could be structured. This hypothetical data is for conceptual purposes to guide the presentation of future experimental results.

| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Cytotoxicity (CC50, µM) |

| 3PCPA-001 | Histamine H3 Receptor | Radioligand Binding | 150 | 95 | HEK293 | > 50 |

| 3PCPA-002 | M1 Muscarinic Receptor | Calcium Flux | 320 | - | CHO-K1 | > 50 |

| 3PCPA-003 | Acetylcholinesterase | Ellman's Assay | 850 | - | - | 25 |

| 3PCPA-004 | Dopamine Transporter | Uptake Inhibition | 540 | - | HEK293 | 30 |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized based on specific target and compound characteristics.

General Synthetic Protocol for this compound Derivatives

A plausible synthetic route to this compound derivatives could involve the nucleophilic substitution of a suitable cyclopentyl precursor with a phenoxide.

Scheme 1: General Synthesis of this compound

Caption: A general synthetic scheme for this compound.

Protocol:

-

Phenoxide Formation: To a solution of phenol in an appropriate aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30 minutes to generate the sodium phenoxide.

-

Activation of Cyclopentanol: In a separate flask, dissolve 3-aminocyclopentanol (with the amine group protected, e.g., as a Boc-carbamate) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a sulfonyl chloride (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) to activate the hydroxyl group as a good leaving group (mesylate).

-

Nucleophilic Substitution: Add the activated cyclopentyl intermediate to the solution of sodium phenoxide. Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: If a protecting group was used for the amine, perform the appropriate deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final this compound.

In Vitro Biological Evaluation Protocol: Radioligand Binding Assay

This protocol provides a general method for assessing the binding affinity of this compound derivatives to a G-protein coupled receptor (GPCR), such as the histamine H3 receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest (e.g., HEK293 cells expressing the human histamine H3 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the this compound test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Signaling Pathway Visualization

Given the potential activity of phenoxyalkyl amines at histamine H3 receptors, a hypothetical signaling pathway is presented below. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.

Hypothetical Signaling Pathway for an H3 Receptor Antagonist

Caption: Hypothetical signaling pathway of a this compound derivative acting as a histamine H3 receptor antagonist.

Conclusion

The this compound scaffold represents an unexplored area in drug discovery with potential for the development of novel therapeutics, particularly in the realm of neurological disorders. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers to initiate the exploration of this promising chemical space. Further investigation is warranted to synthesize and evaluate derivatives of this scaffold to uncover their full therapeutic potential.

References

- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. msmu.primo.exlibrisgroup.com [msmu.primo.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Application Notes and Protocols for the Quantification of 3-Phenoxycyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 3-Phenoxycyclopentanamine. Due to the limited availability of established methods for this specific analyte, this guide presents robust, hypothetical analytical procedures based on common and reliable techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a chemical entity of interest in pharmaceutical development and chemical research. Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of products containing this molecule, as well as for its characterization in various matrices. This document outlines two primary analytical methods for its quantification, providing detailed experimental protocols and hypothetical performance data to guide the user.

Analytical Methods

Two primary methods are proposed for the quantification of this compound: a reversed-phase HPLC-UV method for routine analysis and a more specific and sensitive GC-MS method, which may be particularly useful for trace-level detection or in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of organic molecules.[1][2][3] The proposed method utilizes a reversed-phase C18 column to achieve separation.

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0%[4] |

| Precision (%RSD) | < 2.0% |

Objective: To quantify this compound using an HPLC-UV system.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (ACS grade)

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water (with 0.1% Formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 270 nm

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique or a primary method for complex samples.[5][6][7] Due to the amine group, derivatization may be necessary to improve peak shape and thermal stability.

The following table summarizes the hypothetical performance characteristics of the proposed GC-MS method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.07 µg/mL |

| Accuracy (% Recovery) | 97.5 - 102.5% |

| Precision (%RSD) | < 3.0% |

Objective: To quantify this compound using a GC-MS system.

Materials:

-

This compound reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

Pyridine (GC grade)

-

Anhydrous sodium sulfate

Instrumentation:

-

GC-MS system with an autosampler

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.

-

-

Sample Preparation:

-

Extract the sample containing this compound with ethyl acetate.

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of ethyl acetate.

-

-

Derivatization:

-

Transfer 100 µL of each standard and sample solution to a clean, dry vial.

-

Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vials tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) of characteristic ions.

-

-

Analysis:

-

Inject the derivatized standard solutions to build a calibration curve.

-

Inject the derivatized sample solutions.

-

Quantify the derivatized this compound by comparing its peak area to the calibration curve.

-

Caption: Workflow for this compound quantification by GC-MS.

Discussion

The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis. The HPLC-UV method is generally simpler, faster for routine analysis, and does not require derivatization. However, the GC-MS method provides higher sensitivity and selectivity, which is advantageous for trace analysis or when dealing with complex matrices where co-eluting peaks might interfere with UV detection. The derivatization step in the GC-MS protocol is crucial for improving the chromatographic behavior of the amine-containing analyte.

It is imperative that any method based on these protocols be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards to ensure its suitability for the intended purpose. This validation should include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the accurate and reliable quantification of this compound. Researchers, scientists, and drug development professionals can use this information to implement a suitable analytical strategy for their specific needs, ensuring the quality and consistency of their work. Further method development and validation are recommended to optimize performance for specific sample matrices and analytical objectives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. recentscientific.com [recentscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Development of 3-Phenoxycyclopentanamine-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery, offering therapeutic interventions for a multitude of diseases by modulating the activity of specific enzymes. The 3-phenoxycyclopentanamine scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its three-dimensional structure and potential for diverse functionalization allow for the exploration of interactions with various enzyme active sites. This document provides a comprehensive guide to the initial stages of developing and characterizing novel inhibitors based on this scaffold, using a hypothetical serine protease as a target enzyme for illustrative purposes.

Target Enzyme Profile: Hypothetical Serine Protease (HSP-1)

For the context of these application notes, we will consider a hypothetical serine protease, HSP-1, which is implicated in an inflammatory disease pathway. The objective is to develop a competitive inhibitor based on the this compound core that specifically targets the active site of HSP-1.

Data Presentation: Inhibitor Potency and Selectivity

The potency of newly synthesized this compound derivatives against HSP-1 and a related off-target serine protease (OSP-1) is summarized in the table below. This data is crucial for establishing a preliminary structure-activity relationship (SAR).

| Compound ID | R-Group Modification | HSP-1 IC50 (nM)[1] | OSP-1 IC50 (nM) | Selectivity Index (OSP-1/HSP-1) |

| PCP-001 | -H | 520 | >10000 | >19 |

| PCP-002 | -C(=O)CH3 | 250 | 8500 | 34 |

| PCP-003 | -SO2CH3 | 110 | 6200 | 56 |

| PCP-004 | -C(=O)NH2 | 75 | 4500 | 60 |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the parent this compound.

Materials:

-

This compound hydrochloride

-

Acyl chlorides, sulfonyl chlorides, or isocyanates

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in DCM.

-

Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay (HSP-1)

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against HSP-1.

Materials:

-

Purified HSP-1 enzyme

-

Chromogenic substrate for HSP-1 (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the test compounds in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 10 µL of each compound dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of assay buffer with DMSO.

-

Add 80 µL of the HSP-1 enzyme solution (at a final concentration predetermined to give a linear reaction rate) to each well, except for the blank wells.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percent inhibition at each concentration relative to the control (no inhibitor) and calculate the IC50 value by fitting the data to a dose-response curve.[1]

Visualizations

Caption: Experimental workflow from synthesis to enzyme inhibition analysis.

Caption: Inhibition of the hypothetical HSP-1 signaling pathway.

Conclusion

The this compound scaffold provides a versatile platform for the design of novel enzyme inhibitors. The presented protocols for synthesis and in vitro screening offer a foundational approach for identifying and optimizing lead compounds. The preliminary data on the hypothetical PCP series demonstrates how systematic modification of the core structure can lead to significant improvements in potency and selectivity. Further studies, including kinetic analysis to determine the mechanism of inhibition and structural biology to understand the binding mode, are essential next steps in the drug development process.

References

Application Notes and Protocols for 3-Phenoxycyclopentanamine in Receptor Binding Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the potential utility of 3-Phenoxycyclopentanamine as a ligand for receptor binding studies. Due to the limited availability of specific binding data for this compound, this document presents a hypothetical framework for its characterization, drawing parallels from structurally related molecules. The protocols detailed herein are intended to serve as a starting point for researchers to investigate the binding affinity and functional activity of this compound against a plausible target, the α2A-adrenergic receptor. This document is aimed at researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel small molecules.

Introduction

This compound is a small molecule featuring a cyclopentylamine core and a phenoxy moiety. While direct pharmacological data for this specific compound is not extensively available, its structural components suggest potential interactions with various receptor systems. The cyclopentylamine scaffold is present in compounds known to target receptors such as chemokine receptors.[1] The phenoxy group is a common feature in ligands for adrenergic receptors, such as phenoxybenzamine, a classical α-adrenergic antagonist.[2][3] Based on these structural similarities, this application note will focus on a hypothetical application of this compound as a ligand for the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.

Potential Signaling Pathway

The α2A-adrenergic receptor is a Gi-coupled receptor. Upon agonist binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The following diagram illustrates this proposed signaling pathway.

Figure 1: Proposed signaling pathway for α2A-adrenergic receptor activation.

Quantitative Data: Hypothetical Binding Affinities

The following table summarizes hypothetical binding affinity (Ki) data for this compound and other common adrenergic ligands against the human α2A-adrenergic receptor. This data is for illustrative purposes to demonstrate how results would be presented.

| Compound | Receptor Target | Ki (nM) [Hypothetical] |

| This compound | α2A-Adrenergic | 75 |

| Yohimbine | α2A-Adrenergic | 1.5 |

| Clonidine | α2A-Adrenergic | 3.0 |

| Prazosin | α1-Adrenergic | 500 |

| Propranolol | β-Adrenergic | >10,000 |

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the human α2A-adrenergic receptor using a known radioligand, [3H]-Yohimbine.

Materials:

-

HEK293 cells stably expressing the human α2A-adrenergic receptor

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Radioligand: [3H]-Yohimbine (specific activity ~80 Ci/mmol)

-

Competitor Ligand: this compound (stock solution in DMSO)

-

Non-specific binding control: 10 µM unlabeled Yohimbine

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol Workflow:

Figure 2: Workflow for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the α2A-adrenergic receptor in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled Yohimbine (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

50 µL of [3H]-Yohimbine at a final concentration of 1 nM.

-

50 µL of cell membranes (approximately 20 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional effect of this compound on the α2A-adrenergic receptor by quantifying changes in intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human α2A-adrenergic receptor

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol Workflow:

Figure 3: Workflow for the functional cAMP assay.

Procedure:

-

Cell Culture: Seed CHO-K1 cells expressing the α2A-adrenergic receptor into a 96-well plate and grow to 80-90% confluency.

-

Assay:

-

Wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing various concentrations of this compound to the wells.

-

Incubate for 15 minutes at 37°C.

-

Add 50 µL of assay buffer containing a submaximal concentration of Forskolin (e.g., 1 µM) to all wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit protocol.

-

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. If the compound is an agonist, it will decrease Forskolin-stimulated cAMP levels; if it is an antagonist, it will block the effect of a known agonist. Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Conclusion

The provided protocols and hypothetical data illustrate a systematic approach to characterizing the pharmacological profile of this compound. While the specific receptor target and binding affinities remain to be experimentally determined, the methodologies outlined here for binding and functional assays are robust and widely applicable in drug discovery and pharmacology research. These notes are intended to facilitate the exploration of this compound and similar novel chemical entities as potential ligands for GPCRs and other receptor families.

References

Application Notes and Protocols for the Experimental Use of 3-Phenoxycyclopentanamine in Cell Culture

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of the novel compound 3-Phenoxycyclopentanamine in a cell culture setting. As of the generation of this document, there is no publicly available scientific literature detailing the biological effects or mechanism of action of this specific molecule. Therefore, the proposed applications and expected outcomes are hypothetical and intended to serve as a guide for researchers. All experiments should be conducted with appropriate controls and results interpreted with caution.

Introduction and Hypothetical Applications

This compound is a small molecule containing a phenoxy group, a cyclopentane ring, and an amine group. The structural motifs present in this compound suggest potential interactions with various biological targets. The phenoxy group is found in many biologically active compounds, and the cyclopentanamine moiety can be a key pharmacophore for interacting with enzymes or receptors.

Potential, Unverified Research Applications:

-

Cancer Research: The compound could be screened for cytotoxic or cytostatic effects against various cancer cell lines. Many small molecules with similar functional groups exhibit anti-proliferative properties.

-

Neuroscience Research: The amine group suggests a potential for interaction with neurotransmitter receptors or transporters. It could be investigated for its effects on neuronal cell lines, exploring endpoints such as cell viability, neurite outgrowth, or receptor binding.

-

Inflammation and Immunology: The compound could be tested for anti-inflammatory properties in cell-based assays, such as measuring cytokine production in stimulated immune cells (e.g., macrophages or lymphocytes).

General Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of this compound in a cell culture model.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Selected cell line (e.g., HeLa, A549, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Data Presentation (Hypothetical Data)

The following tables are examples of how to present quantitative data obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HeLa (Cervical Cancer) | 25.4 ± 3.1 |

| A549 (Lung Cancer) | 42.1 ± 5.6 |

| SH-SY5Y (Neuroblastoma) | > 100 |

| MCF-7 (Breast Cancer) | 15.8 ± 2.5 |

Table 2: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound | 12.5 (0.5x IC50) | 15.7 ± 2.2 | 5.3 ± 1.1 |

| This compound | 25 (1x IC50) | 35.2 ± 4.1 | 12.8 ± 1.9 |

| This compound | 50 (2x IC50) | 50.6 ± 6.3 | 25.4 ± 3.7 |

Hypothetical Signaling Pathway

Should initial screens suggest an anti-proliferative or pro-apoptotic effect, a common subsequent step is to investigate the modulation of key signaling pathways involved in cell fate, such as the PI3K/Akt/mTOR pathway.

This diagram illustrates a potential mechanism where this compound could inhibit the Akt protein, a central node in a key cell survival pathway. This inhibition would lead to decreased cell proliferation and survival, and an increase in apoptosis. This is a common mechanism for anti-cancer drugs and serves as a plausible starting point for mechanistic investigations. Western blotting for the phosphorylated (active) forms of Akt and downstream targets would be a standard method to validate this hypothesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxycyclopentanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenoxycyclopentanamine. The following information is based on established organic chemistry principles and common laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and reliable synthetic pathway involves a three-step sequence starting from cyclopentene:

-

Epoxidation of cyclopentene to yield cyclopentene oxide.

-

Ring-opening of cyclopentene oxide with phenol to produce trans-2-phenoxycyclopentan-1-ol.

-

Conversion of the alcohol to the amine via an azide intermediate, followed by reduction.

Q2: What are the critical parameters to control for a high yield in the epoxidation step?

The key to a high yield in the epoxidation of cyclopentene is controlling the reaction temperature and the rate of addition of the oxidizing agent to prevent over-oxidation and side reactions.

Q3: How can I minimize the formation of byproducts during the ring-opening reaction?

The regioselectivity of the ring-opening of cyclopentene oxide with phenol is crucial. Using a mild base helps to deprotonate the phenol, increasing its nucleophilicity and promoting the desired attack at the less hindered carbon of the epoxide. This minimizes the formation of the undesired regioisomer.

Q4: What are the main challenges in the final amination step?

The conversion of the hydroxyl group to the amine can be challenging. Incomplete conversion of the alcohol to the mesylate can lower the overall yield. Additionally, the reduction of the azide intermediate must be carried out carefully to avoid side reactions and to ensure complete conversion to the desired amine.

Troubleshooting Guides

Step 1: Epoxidation of Cyclopentene

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of cyclopentene oxide | - Incomplete reaction. - Over-oxidation to byproducts. - Loss of volatile product during workup. | - Increase reaction time or temperature slightly. - Add the oxidizing agent (e.g., m-CPBA) slowly and maintain a low reaction temperature (0-5 °C). - Use a cooled condenser and be cautious during solvent removal. |

| Presence of diol byproduct | - The epoxide is hydrolyzed during the reaction or workup. | - Ensure anhydrous reaction conditions. - Perform the aqueous workup quickly and at a low temperature. |

Step 2: Ring-opening of Cyclopentene Oxide with Phenol

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of trans-2-phenoxycyclopentan-1-ol | - Incomplete reaction. - Poor nucleophilicity of phenol. - Formation of regioisomers. | - Increase reaction time or temperature. - Add a mild base (e.g., K₂CO₃) to deprotonate the phenol. - Ensure the use of a suitable solvent that can stabilize the phenoxide ion. |

| Recovery of unreacted starting materials | - Insufficient base or reaction time. | - Increase the amount of base and/or prolong the reaction time. |

Step 3: Conversion of Alcohol to Amine (via Azide)

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of the mesylate intermediate | - Incomplete reaction. - Degradation of methanesulfonyl chloride. | - Ensure the reaction is run at a low temperature (0 °C) and that the triethylamine is added slowly. - Use fresh methanesulfonyl chloride. |

| Low yield of the azide intermediate | - Poor displacement of the mesylate. | - Use a polar aprotic solvent like DMF to facilitate the SN2 reaction. - Increase the reaction temperature if necessary. |

| Incomplete reduction of the azide | - Inactive catalyst or insufficient reducing agent. | - Use fresh LAH or ensure the Pd/C catalyst is active. - Increase the amount of reducing agent. |

| Formation of side products during reduction | - Over-reduction or side reactions. | - Control the reaction temperature carefully, especially during the addition of the azide to the reducing agent. |

Experimental Protocols

Synthesis of trans-2-phenoxycyclopentan-1-ol

-

To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentene oxide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of this compound

-

Mesylation: To a solution of trans-2-phenoxycyclopentan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours.

-

Azide Formation: Wash the reaction mixture with water and brine. Concentrate the organic layer and dissolve the crude mesylate in DMF. Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

-

Reduction: Cool the reaction mixture, add water, and extract the azide with ether. Dry the ether solution and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in THF at 0 °C. Stir at room temperature for 4 hours.

-

Workup: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Troubleshooting workflow for low yield.

resolving 3-Phenoxycyclopentanamine solubility issues in assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Phenoxycyclopentanamine in experimental assays.

Troubleshooting Guide: Resolving this compound Precipitation

Issue: My this compound, dissolved in an organic solvent like DMSO, precipitates when added to my aqueous assay buffer.

This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to resolving this problem.

Step 1: Optimization of Co-Solvent Concentration

Organic solvents are often necessary to dissolve hydrophobic compounds, but high concentrations can be toxic to cells or interfere with assay components. It is crucial to determine the highest tolerable concentration of your organic solvent (e.g., DMSO, ethanol) that maintains the solubility of this compound at the desired working concentration.

-

Recommendation: Perform a solvent tolerance study with your specific cell line or assay system. It is common for final DMSO concentrations in cell-based assays to be kept below 0.5%, and ideally at 0.1%, to minimize cytotoxic effects.[1][2][3]

Step 2: pH Adjustment of the Assay Buffer

Since this compound contains an amine group, its solubility is likely pH-dependent. Amines are typically more soluble in acidic conditions where they become protonated.

-

Recommendation: Systematically test the solubility of this compound in a range of buffered solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).[] Be mindful that the chosen pH must be compatible with your experimental system.

Step 3: Utilization of Solubilizing Excipients

If optimizing the co-solvent and pH is insufficient, various solubilizing agents can be employed.

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose.[5][6]

-

Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be effective at low concentrations (e.g., 0.01-0.05%) for cell-free assays.[7] However, they are often not suitable for cell-based assays due to cytotoxicity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its hydrophobic nature, Dimethyl sulfoxide (DMSO) or ethanol are suitable starting solvents. Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

Q2: How can I determine the maximum soluble concentration of this compound in my final assay buffer?

A2: You can perform a kinetic or thermodynamic solubility test. A simple approach is to prepare serial dilutions of your this compound stock solution into your assay buffer. Visually inspect for precipitation or use light scattering/nephelometry for a more quantitative measurement.[8][9]

Q3: My compound still precipitates even with a low percentage of DMSO. What should I try next?

A3: The next logical step is to investigate the effect of pH on solubility. Since this compound has an amine functional group, decreasing the pH of your buffer may increase its solubility.

Q4: Are there any alternatives to DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can be used. However, their compatibility with your specific assay must be verified.

Q5: How do I prepare a this compound-cyclodextrin inclusion complex?

A5: A common method is the kneading method, where the compound and cyclodextrin are mixed with a small amount of solvent to form a paste, which is then dried.[6][7][10] Another approach is co-precipitation from a solution containing both the compound and cyclodextrin.[10]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C11H15NO | |

| Molecular Weight | 177.24 g/mol |

(No specific solubility data for this compound was found in the public domain. The user will need to determine this experimentally.)

Experimental Protocols

Protocol 1: Systematic Solubility Assessment Workflow

This protocol outlines a systematic approach to determine the optimal solubilization strategy for this compound.

Protocol 2: pH-Dependent Solubility Evaluation

-

Prepare Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 5.0 to 8.0 (e.g., MES for pH 5-6.5, HEPES for pH 7-8).

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20 mM) in 100% DMSO.

-

Dilution Series: In a 96-well plate, add a fixed volume of each buffer to different wells.

-

Add Compound: Add a small volume of the this compound stock solution to each well to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all wells.

-

Incubate and Observe: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).

-

Assess Solubility: Visually inspect each well for signs of precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.

-

Determine Optimal pH: Identify the pH range that provides the best solubility for this compound.

Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)

-

Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a good starting point).[10]

-

Mixing: Weigh out the appropriate amounts of this compound and β-cyclodextrin and place them in a mortar.

-

Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise while continuously triturating the mixture with a pestle. Continue until a thick, homogeneous paste is formed.

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

-

Final Product: The resulting powder is the this compound-β-cyclodextrin inclusion complex, which can then be tested for solubility in your aqueous assay buffer.

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: General Troubleshooting Logic for Solubility Issues

References

- 1. researchgate.net [researchgate.net]

- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. oatext.com [oatext.com]

- 7. oatext.com [oatext.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 3-Phenoxycyclopentanamine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-phenoxycyclopentanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The two most prevalent and versatile methods for synthesizing this compound derivatives are:

-

Reductive Amination: This method involves the reaction of a 3-phenoxycyclopentanone precursor with a primary or secondary amine in the presence of a reducing agent. It is a robust and widely used method for forming C-N bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is ideal for forming a bond between an amine and an aryl or vinyl halide/triflate. In this context, it can be used to couple a phenol with a 3-aminocyclopentyl derivative or an amine with a 3-phenoxycyclopentyl halide/triflate.

Q2: How do I choose between Reductive Amination and Buchwald-Hartwig Amination?

A2: The choice of synthetic route depends on the availability of starting materials and the desired final product.

-

Choose Reductive Amination if: You have access to the corresponding 3-phenoxycyclopentanone and the desired amine. This is often a more direct and cost-effective route.

-

Choose Buchwald-Hartwig Amination if: You are starting with a phenol and a 3-halocyclopentanamine or a 3-phenoxycyclopentyl halide and an amine. This method is particularly useful for creating a library of analogs with diverse aromatic amines.